molecular formula C17H17N3O4S3 B2670183 5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 921837-69-6

5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2670183
CAS No.: 921837-69-6
M. Wt: 423.52
InChI Key: WDWBBTKMMGDPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two privileged pharmacophores: a thiophene-sulfonamide and a pyridazine ring. Thiophene-sulfonamide derivatives are well-documented in scientific literature for their diverse biological activities, serving as key scaffolds in compounds with potential antibacterial, anti-inflammatory, and anticancer properties . The presence of the pyridazinone moiety is of particular note, as recent patent literature identifies pyridazinone-derived compounds as modulators of MYC, a notoriously challenging proto-oncogene target in oncology research . Furthermore, sulfonamide derivatives are established as inhibitors of various biological targets, including sodium channels like Nav1.7, which are investigated for pain management . The specific integration of the 5-ethylthiophene-2-sulfonamide unit with the (6-(methylsulfonyl)pyridazin-3-yl)phenyl group suggests potential for targeting enzyme or receptor pathways, making it a valuable chemical probe for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified scientists and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

5-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-3-14-8-11-17(25-14)27(23,24)20-13-6-4-12(5-7-13)15-9-10-16(19-18-15)26(2,21)22/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWBBTKMMGDPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound's molecular formula is C17H17N3O4S3C_{17}H_{17}N_{3}O_{4}S_{3} with a molecular weight of 423.52 g/mol. It features several functional groups that contribute to its biological activity, particularly the sulfonamide and pyridazine moieties.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been investigated for its potential interactions with various biological targets.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.625 μM to 125 μM against various bacterial strains .

CompoundTarget BacteriaMIC (μM)
Compound AStaphylococcus aureus15.625
Compound BEscherichia coli62.5
Compound CPseudomonas aeruginosa125

2. Anti-inflammatory Properties

The compound has been studied for its potential as a COX inhibitor, which plays a crucial role in inflammation pathways. In vitro assays have demonstrated that related sulfonamides can inhibit COX enzymes effectively, suggesting a possible therapeutic role in managing inflammatory conditions .

3. Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can influence cardiovascular functions by acting on endothelin receptors and carbonic anhydrase inhibition. These mechanisms may help in treating conditions like pulmonary hypertension and heart failure .

Case Studies

A notable study examined the effects of a related sulfonamide on perfusion pressure in isolated rat hearts, demonstrating significant alterations in coronary resistance and vascular dynamics . Another investigation focused on the interaction of various sulfonamides with calcium channels, revealing potential pathways through which these compounds might exert their cardiovascular effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in the inhibition of tumor growth. For instance, derivatives of pyridazine and thiophene structures have shown significant anticancer activities through various mechanisms, including inhibition of specific kinases involved in cancer progression.

  • Case Study : A study demonstrated that compounds with similar structural motifs inhibited cancer cell proliferation effectively, with IC50 values indicating their potency against various cancer lines. For example, compounds targeting VEGFR-2 kinase displayed IC50 values as low as 0.15 μM, comparable to established drugs like sorafenib .

Anti-inflammatory Properties

The sulfonamide moiety in this compound suggests potential anti-inflammatory applications. Sulfonamides are known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

  • Research Insight : Compounds that incorporate sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The structural features of 5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide may enhance its efficacy in this regard .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of specific substituents on the phenyl and thiophene rings can significantly influence biological activity.

Substituent Position Effect on Activity
C4 on phenyl ringEnhances cytotoxic activity
C2 on phenyl ringDecreases activity
Methylsulfonyl groupIncreases solubility and potency

This table illustrates how varying positions and types of substituents can impact the effectiveness of similar compounds, providing a framework for future modifications to enhance therapeutic efficacy.

Synthesis and Development

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free reactions could be explored to improve efficiency.

Synthetic Pathways

A typical synthetic route may involve:

  • Formation of the thiophene core.
  • Introduction of the pyridazine moiety via coupling reactions.
  • Sulfonation to introduce the sulfonamide group.

Each step must be carefully controlled to ensure high yields and minimize by-products.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

Key Compounds :

  • 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) : IC₅₀ = 1.4 µM for COX-2 inhibition .
  • N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) : IC₅₀ = 1.2 µM for COX-2 .
  • 2-(4-(Methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine: IC₅₀ = 0.07 µM; Selectivity Index (SI) = 217.1 (COX-2 vs. COX-1) .

Structural Differences :

  • Core Structure : Imidazo[2,1-b]thiazole vs. thiophene-pyridazine in the target compound.
  • Substituents : Methylsulfonyl at C-6 (imidazothiazole) vs. C-6 pyridazine (target). Mannich bases at C-5 (imidazothiazole) vs. ethyl at C-5 (thiophene).

Activity Insights :

  • The presence of a morpholine-containing Mannich base in imidazo[1,2-a]pyridine derivatives enhances COX-2 selectivity (SI > 200) compared to simpler methylsulfonyl analogs .

Piperidine and Pyridine Derivatives from Patent Literature

Key Compounds :

  • 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and related analogs () .
  • 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P2) () .

Structural Differences :

  • Core Structure : Piperidine or pyridine vs. thiophene-pyridazine.
  • Substituents : Methylsulfonyl on phenyl (piperidine) or ethylsulfonyl on pyridine (P2) vs. methylsulfonyl on pyridazine (target).

Activity Insights :

Comparative Data Table

Compound Class IC₅₀ (COX-2) Selectivity Index (SI) Key Structural Features
Imidazo[1,2-a]pyridine (Ref.) 0.07 µM 217.1 Morpholinomethyl at C-3
Imidazo[2,1-b]thiazole (6a) 1.2 µM Not reported N,N-dimethyl Mannich base at C-5
Target Compound Data needed Data needed Ethyl-thiophene, pyridazine sulfonamide
Pyridine derivative (P2) Data needed Data needed Ethylsulfonyl-pyridine

Research Findings and Implications

  • COX-2 Inhibition : The target compound’s pyridazine-thiophene scaffold is distinct from imidazothiazole or pyridine cores, which may influence its binding mode in the COX-2 active site. Molecular docking studies (as performed for compound 6a ) could clarify this.
  • Selectivity : The high SI of morpholine-containing analogs suggests that introducing polar groups (e.g., morpholine) into the target compound may improve selectivity.
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to imidazothiazole derivatives (e.g., bromination, cyclization, and sulfonylation ), but its pyridazine ring may require specialized coupling reactions.

Q & A

Q. What are the recommended synthetic routes for 5-ethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazine and thiophene sulfonamide precursors. Key steps include:
  • Sulfonylation : Reacting thiophene derivatives with sulfonyl chlorides under basic conditions (e.g., Et3_3N/DMF-H2_2O) to introduce the sulfonamide group .
  • Cross-coupling : Using Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to link the pyridazin-3-yl and phenyl moieties. Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 at 7 mol%) and reaction time (20–25 h under reflux) to improve yields .
  • Characterization : Validate intermediates via NMR (e.g., 1^1H, 13^13C), IR (to confirm sulfonyl S=O stretches at ~1350 cm1^{-1}), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural fidelity:
  • NMR Spectroscopy : Use 1^1H NMR to confirm ethyl group integration (e.g., triplet at ~1.3 ppm for CH3_3) and aromatic proton patterns. 13^13C NMR identifies quaternary carbons adjacent to sulfonamide groups .
  • IR Spectroscopy : Detect sulfonyl (S=O) stretches (~1150–1350 cm1^{-1}) and pyridazine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodological Answer : Systematic optimization strategies include:
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation and toluene/water mixtures for cross-coupling .

  • Catalyst Evaluation : Compare Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency .

  • Temperature Gradients : Conduct reactions at 80–110°C to balance rate and side-product formation .

  • Yield Tracking : Use HPLC or GC-MS to quantify intermediates and final product purity .

    Table 1 : Example Optimization Data for Cross-Coupling Step

    CatalystSolventTemp (°C)Yield (%)
    Pd(PPh3_3)4_4Toluene/H2_2O10072
    PdCl2_2(dppf)DMF9065
    Pd(OAc)2_2DMSO11058

Q. How can discrepancies in biological activity data across assay conditions be resolved?

  • Methodological Answer : Address variability via:
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 or HepG2) and control compounds to normalize activity measurements .
  • Dose-Response Curves : Perform triplicate experiments with serial dilutions (e.g., 0.1–100 µM) to calculate IC50_{50} values .
  • Statistical Analysis : Apply ANOVA to assess inter-experimental variability, referencing split-plot designs (e.g., randomized blocks with four replicates) .

Q. What strategies assess the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–8.
  • Biotic Transformation : Incubate with soil microbes to track degradation products via LC-MS/MS.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) at environmentally relevant concentrations (e.g., 1–100 ppb) .

Data Analysis & Contradiction Resolution

Q. What statistical methods are appropriate for interpreting variability in physicochemical data?

  • Methodological Answer : Use split-split plot ANOVA to analyze factors like synthesis batches, storage conditions, and assay replicates. For example:
  • Main Plots : Compare sulfonylation efficiency across labs.
  • Subplots : Evaluate solvent effects on purity.
  • Sub-subplots : Track temporal stability (e.g., 0, 6, 12 months) .

Q. How can conflicting results in metabolic stability studies be reconciled?

  • Methodological Answer : Investigate using:
  • Microsomal Incubations : Test liver microsomes from multiple species (rat, human) to identify species-specific metabolism .
  • Metabolite Profiling : Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to rule out enzyme-specific interactions .

Experimental Design

Q. How to design a long-term stability study for this compound?

  • Methodological Answer : Follow ICH guidelines:
  • Conditions : Store samples at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -20°C (control) for 24 months.
  • Analysis Intervals : Test purity (HPLC), crystallinity (PXRD), and moisture content (Karl Fischer) at 0, 3, 6, 12, 18, and 24 months .

Q. What in silico tools predict the compound’s reactivity in biological systems?

  • Methodological Answer : Use computational models:
  • Docking Simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Corrogate substituent effects (e.g., methylsulfonyl groups) on bioactivity .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate absorption and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.